molecular formula C9H18N2S B13209960 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine

1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine

Cat. No.: B13209960
M. Wt: 186.32 g/mol
InChI Key: LBIXELSFLKJYNG-UHFFFAOYSA-N
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Description

1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a thiolane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiolane ring and the amine group. One common method involves the reaction of a suitable pyrrolidine precursor with a thiolane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine.

    Thiolane derivatives: Compounds containing the thiolane ring, such as thiolane-3-carboxylic acid, are also similar.

Uniqueness

This compound is unique due to the combination of the pyrrolidine and thiolane rings in its structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H18N2S/c1-11-4-2-8(6-11)10-9-3-5-12-7-9/h8-10H,2-7H2,1H3

InChI Key

LBIXELSFLKJYNG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NC2CCSC2

Origin of Product

United States

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